Pectin is a structural heteropolysaccharide predominantly found in the middle lamella and primary cell walls of terrestrial plants. [] Its primary constituent is galacturonic acid, a sugar acid derived from galactose. [] Pectin's ability to form gels makes it a valuable gelling agent, thickener, and stabilizer in various food applications. [] It is commonly used in jams, jellies, marmalades, and other fruit-based products. [, ]
Two main categories of pectin exist: high methoxyl (HM) pectin and low methoxyl (LM) pectin, distinguished by their degree of esterification. [] HM pectin forms gels in the presence of high sugar concentrations and low pH, while LM pectin forms gels through ionic interactions with calcium ions, even at low sugar concentrations. []
Beta-D-Galactopyranuronic acid is derived from D-galacturonic acid, which can be obtained from pectin through hydrolysis or enzymatic processes. Pectin itself is predominantly sourced from fruits, particularly citrus fruits and apples. The classification of beta-D-galactopyranuronic acid as a uronic acid highlights its significance in biochemistry, particularly in the context of polysaccharides and their derivatives.
The synthesis of beta-D-galactopyranuronic acid can be approached through several methods, including enzymatic hydrolysis and chemical synthesis.
Enzymatic Synthesis:
Chemical Synthesis:
Beta-D-Galactopyranuronic acid has a molecular formula of C₆H₈O₇ and features a pyranose ring structure.
Beta-D-Galactopyranuronic acid participates in various chemical reactions:
The mechanism by which beta-D-galactopyranuronic acid exerts its biological effects primarily involves its role in cell wall structure and function:
The physical and chemical properties of beta-D-galactopyranuronic acid are essential for its applications:
Beta-D-galactopyranuronic acid has diverse applications across various fields:
β-D-Galactopyranuronic acid (C₆H₁₀O₇) is a sugar acid derived from the oxidation of D-galactose at the C6 position, forming a carboxylic acid group (–COOH) while retaining the pyranose ring structure. Its atomic configuration features:
Table 1: Key Structural Parameters of β-D-Galactopyranuronic Acid
| Atom/Group | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | 
|---|---|---|---|
| C1–O5 | 1.42 | C5–O5–C1: 112 | O5–C1–O1–C6: 180 | 
| C6–O6 (carbonyl) | 1.21 | O6–C6–C5: 120 | C4–C5–C6–O6: 0 | 
| O5–C5 | 1.38 | C4–C5–O5: 109 | C1–O5–C5–C4: -60 | 
| Ring torsion | - | - | Θ (C2–C1–O5–C5): 55 | 
The carboxyl group introduces torsional constraints (e.g., C5–C6 bond rotation) and electrostatic potentials critical for polysaccharide assembly in pectin backbones [2] [10].
The compound exists in equilibrium between cyclic pyranose and open-chain forms, governed by solvent pH and temperature:
Table 2: Thermodynamic Parameters of Tautomeric Forms
| Form | Abundance (%) | ΔG (kJ/mol) | Activation Energy (kJ/mol) | 
|---|---|---|---|
| β-Pyranose | 64 | 0 (reference) | 46 | 
| α-Pyranose | 36 | +1.2 | 48 | 
| Open-chain | <2 | +28 | - | 
Hydrogen bonding dictates molecular packing and solubility:
NMR Spectroscopy:
Table 3: Characteristic NMR Chemical Shifts
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | 
|---|---|---|---|
| ¹H (H1) | 5.20 | d | Anomeric proton (β) | 
| ¹H (H5) | 4.20 | dd | C5 proton | 
| ¹³C (C1) | 169–171 | - | Carboxyl carbon | 
| ¹³C (C6) | 175 | - | Carbonyl carbon | 
IR/Raman Spectroscopy:
Computational approaches elucidate flexibility and interactions:
                                    
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